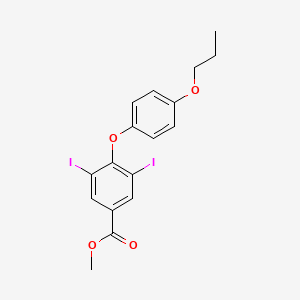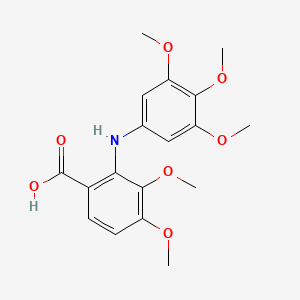![molecular formula C16H10O4 B12560019 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- CAS No. 192634-28-9](/img/structure/B12560019.png)
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- is a complex organic compound that belongs to the family of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- can be achieved through multicomponent reactions. One efficient method involves a one-pot three-component reaction. This reaction typically includes:
Starting Materials: 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent).
Active Methylene Compounds: Benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Reaction Conditions: The reaction proceeds through C–C bond formation (Michael addition) and intramolecular cyclization (attack of the oxygen atom of active methylene compounds).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for the development of new materials.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications, particularly in the design of novel pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: Shares a similar fused ring structure but differs in specific functional groups and chemical properties.
Pyrano[2,3-b]quinoline: Another related compound with a pyran ring fused to a quinoline ring, exhibiting distinct reactivity and applications.
Uniqueness
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
192634-28-9 |
|---|---|
Molekularformel |
C16H10O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
4-methylpyrano[2,3-a]oxanthren-2-one |
InChI |
InChI=1S/C16H10O4/c1-9-8-14(17)20-15-10(9)6-7-13-16(15)19-12-5-3-2-4-11(12)18-13/h2-8H,1H3 |
InChI-Schlüssel |
BNLXLADADGZBBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2OC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


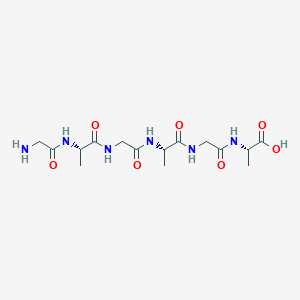

![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
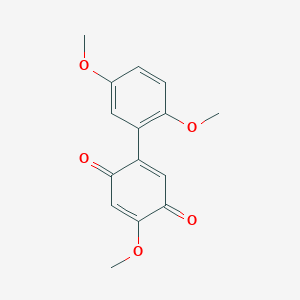


![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

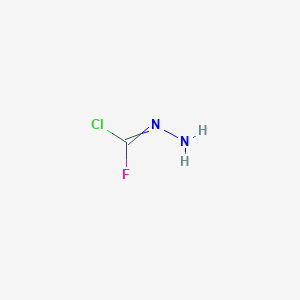
![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)
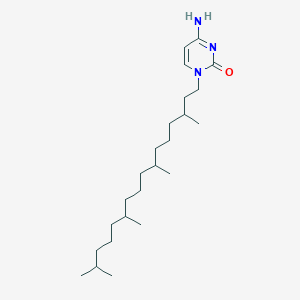
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
